molecular formula C21H26N2O2S B5353223 4-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]-5-phenylthiophene-2-carboxamide

4-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]-5-phenylthiophene-2-carboxamide

Cat. No.: B5353223
M. Wt: 370.5 g/mol
InChI Key: PPINSJDDIBJVAL-MSOLQXFVSA-N
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Description

4-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]-5-phenylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]-5-phenylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: This step may involve the use of cyclobutyl halides and appropriate nucleophiles under controlled conditions.

    Attachment of the Oxan-4-ylamino Moiety: This can be done through nucleophilic substitution reactions, where the oxan-4-ylamine reacts with an activated intermediate.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]-5-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]-5-phenylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]-5-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-{[(1S,2S)-2-(1-piperidinyl)cyclohexyl]methyl}aniline
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]-5-phenylthiophene-2-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]-5-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-14-13-19(26-20(14)15-5-3-2-4-6-15)21(24)23-18-8-7-17(18)22-16-9-11-25-12-10-16/h2-6,13,16-18,22H,7-12H2,1H3,(H,23,24)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPINSJDDIBJVAL-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2CCC2NC3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C(=O)N[C@H]2CC[C@H]2NC3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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